Azetidine, 3-fluoro-2-methyl-, (2S,3S)-
Description
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is a small, fluorinated azetidine derivative characterized by a four-membered azetidine ring with a fluorine atom at position 3 and a methyl group at position 2. The (2S,3S) stereochemistry defines its spatial arrangement, which is critical for its chemical reactivity, biological interactions, and metabolic stability.
Properties
CAS No. |
2231664-74-5 |
|---|---|
Molecular Formula |
C4H8FN |
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2S,3S)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
UXEHOOOMCCXWNZ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1)F |
Canonical SMILES |
CC1C(CN1)F |
Origin of Product |
United States |
Preparation Methods
Common Starting Materials
The synthesis typically begins with commercially available starting materials:
| Starting Material | Role in Synthesis | Advantages |
|---|---|---|
| 2-Methyl-azetidine | Core ring structure | Commercial availability, defined methyl stereochemistry |
| Protected azetidine derivatives | Core structure with protected nitrogen | Prevents side reactions during functionalization |
| Chiral open-chain precursors | For stereoselective ring formation | Pre-established stereochemistry |
| Azabicyclo[1.1.0]butane precursors | For strain-release approaches | Enables stereoselective functionalization |
Fluorinating Agents
Various fluorinating agents are employed depending on the synthetic strategy:
Catalysts and Additives
Several catalysts and additives play crucial roles in controlling stereochemistry:
Detailed Synthetic Routes to (2S,3S)-3-Fluoro-2-methylazetidine
Synthesis via Fluorination of Protected Azetidines
This approach involves:
- Protection of the nitrogen atom of 2-methyl-azetidine
- Functionalization at the 3-position
- Stereoselective fluorination
- Deprotection to afford the target compound
Procedure:
Step 1: Nitrogen protection
2-Methyl-azetidine (100 mmol) is dissolved in dichloromethane (200 mL), cooled to 0°C, and treated with triethylamine (150 mmol) and di-tert-butyl dicarbonate (110 mmol). The reaction mixture is stirred at 10°C for 14h.
Step 2: Hydroxylation at the 3-position
The N-protected azetidine is functionalized to introduce a hydroxyl group at the 3-position with the appropriate stereochemistry.
Step 3: Fluorination
The hydroxyl derivative is treated with DAST (1.2 eq) in dichloromethane at -78°C, then allowed to warm to room temperature. The reaction proceeds with inversion of configuration.
Step 4: Deprotection
The N-protected 3-fluoro-2-methyl-azetidine is treated with an appropriate acid (HCl, TFA) to remove the protecting group and afford the target compound, often isolated as its hydrochloride salt.
Synthesis via Stereoselective Reduction Approach
This approach involves:
- Preparation of a 3-keto-2-methyl-azetidine derivative
- Stereoselective reduction to establish the desired stereochemistry
- Conversion of the hydroxyl group to fluoride with stereochemical inversion
From search result, a similar approach involves:
Step 1: Oxidation of a secondary alcohol to ketone
Using Dess-Martin periodinane in dichloromethane
Step 2: Stereoselective reduction
Treatment of the ketone with sodium borohydride to achieve the desired stereochemistry
Step 3: Fluorination
Conversion of the hydroxyl group to fluoride using DAST
Synthesis via Azabicyclo[1.1.0]butanes (ABBs)
As described in search result, stereopure azetidines can be accessed through strain-release functionalization:
Step 1: Preparation of chiral ABB precursors
- Oxidation of starting materials to aldehydes using 2-iodoxybenzoic acid (IBX)
- Reaction with Ellman's sulfinamides to form enantiopure tert-butanesulfinyl imines
- Stereoselective 1,2-addition with vinylmagnesium bromide
- Addition of Br₂ followed by column chromatography
Step 2: Formation of enantiopure ABBs
Treatment with MeLi in Et₂O at -78°C
Step 3: Strain-release reaction
Reaction with appropriate nucleophiles to form the azetidine ring
Step 4: Functionalization
Introduction of the fluoro group with proper stereochemistry
Stereochemical Control Strategies
Achieving the specific (2S,3S) stereochemistry requires careful control during synthesis. Several approaches have been developed to ensure stereoselective preparation.
Asymmetric Synthesis Approaches
Sequential Stereochemical Adjustments
An effective strategy involves sequential adjustments to achieve the desired stereochemistry:
- Establish the methyl group stereochemistry at C-2
- Introduce functionality at C-3 with initial stereochemical control
- Adjust stereochemistry as needed through:
- Oxidation-reduction sequences
- Inversion reactions
- Epimerization under controlled conditions
From search result, a specific example involves:
- Oxidation of a secondary alcohol using Dess-Martin periodinane
- Subsequent reduction with sodium borohydride to achieve the desired stereochemistry
- Fluorination with inversion of configuration using DAST
Industrial Production Considerations
Optimization of Reaction Conditions
Industrial production involves optimizing conditions to enhance yield and purity:
| Parameter | Optimization Strategy | Impact on Process |
|---|---|---|
| Temperature control | Precise cooling/heating systems | Improves stereoselectivity, reduces side reactions |
| Reaction time | Kinetic monitoring, in-process controls | Maximizes conversion, minimizes degradation |
| Solvent selection | Green solvents, recycling systems | Environmental impact, cost reduction |
| Reagent stoichiometry | Fine-tuning based on reaction kinetics | Improved atom economy, reduced waste |
| Impurity profile | Comprehensive analytical methods | Enhanced product quality |
Continuous Flow Processes
Continuous flow reactors offer several advantages for the synthesis of fluorinated azetidines:
- Improved heat and mass transfer for better control of exothermic fluorination reactions
- Enhanced safety for handling hazardous fluorinating agents
- More consistent product quality through precise control of reaction parameters
- Reduced reaction times and increased throughput
- Better scalability from lab to production scale
Scalability Challenges
Several challenges must be addressed when scaling up the synthesis:
| Challenge | Solution Strategy | Benefit |
|---|---|---|
| Safety of fluorinating agents | Continuous flow, specialized equipment | Reduced hazard exposure |
| Cost-effective starting materials | Supply chain optimization, alternative routes | Production economics |
| Environmental impact | Solvent recycling, waste minimization | Sustainability |
| Process reproducibility | Robust analytical controls | Consistent quality |
| Catalyst recovery | Immobilization, continuous processing | Cost reduction |
Purification and Characterization
Purification Methods
Obtaining high-purity (2S,3S)-3-fluoro-2-methyl-azetidine requires appropriate purification techniques:
| Method | Application | Advantages | Disadvantages |
|---|---|---|---|
| Column chromatography | Final product and intermediates | High purity, adaptable | Solvent-intensive, low throughput |
| Recrystallization | Hydrochloride salt formation | High purity, scalable | Potential yield losses |
| Distillation | Volatile intermediates | Effective for certain derivatives | Heat sensitivity concerns |
| Extraction | Work-up procedures | Scalable, cost-effective | May require multiple cycles |
| Chiral HPLC | Separation of stereoisomers | High stereochemical purity | Low throughput, expensive |
Analytical Characterization
Several analytical methods are employed to confirm structure and stereochemistry:
Comparative Analysis of Synthetic Methods
Efficiency Comparison
| Synthetic Approach | Typical Overall Yield | Number of Steps | Stereochemical Purity | Scalability |
|---|---|---|---|---|
| Direct fluorination of azetidines | 40-60% | 4-5 | >95% ee | Moderate |
| Cyclization of open-chain precursors | 30-45% | 6-8 | >90% ee | Challenging |
| Strain-release functionalization | 50-70% | 5-6 | >98% ee | Limited |
| Resolution-based approaches | 25-35% | 5-7 | >99% ee | Good |
Advantages and Limitations
Different synthetic approaches have distinct advantages and limitations:
Direct fluorination approaches:
Resolution-based approaches:
- Advantages: Reliable methodology, high stereochemical purity
- Limitations: Maximum theoretical yield of 50%, waste generation
Asymmetric synthesis approaches:
Strain-release functionalization:
- Advantages: Modular approach for complex structures, high stereoselectivity
- Limitations: Multi-step synthesis, specialized reagents and conditions
Chemical Reactions Analysis
Types of Reactions
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Drug Design and Development
Azetidine derivatives have gained prominence in drug design due to their favorable pharmacological properties. The unique molecular structure of azetidines allows for the modulation of biological activity through structural modifications.
Key Applications:
- Neurotrophic Agents : Compounds such as Edonerpic maleate target amyloid-β and are classified under neurotrophic agents, showcasing the potential of azetidine derivatives in neurodegenerative disease treatments .
- Cytotoxic Agents : The azetidine scaffold has been identified in compounds like BRD1732, which exhibits stereospecific cytotoxicity across various cancer cell lines. The compound's activity is highly dependent on its stereochemistry, indicating that specific configurations can enhance therapeutic efficacy .
Synthesis Methodologies
The synthesis of azetidine derivatives often involves innovative approaches that enhance yield and selectivity. Recent advancements have focused on the reactivity of fluorinated azetidines.
Synthesis Techniques:
- Nucleophilic Substitution Reactions : Fluorinated azetidines can be synthesized through nucleophilic attacks on carbonyl groups, followed by ring closure reactions. This method has shown high yields when utilizing specific bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazane (LiHMDS) .
- Late-Stage Functionalization : Recent studies have highlighted late-stage difluoromethylation processes that allow for the efficient introduction of fluorine into existing frameworks, enhancing their pharmacological profiles .
The biological activities of azetidine derivatives are being extensively studied to understand their mechanisms of action and therapeutic potential.
Case Studies:
- Cytotoxicity in Cancer Cells : The compound BRD1732 demonstrated significant cytotoxic effects with an IC50 value around 1 µM, indicating its potential as a therapeutic agent against cancer . The stereochemistry plays a crucial role; variations in the molecular structure resulted in a 10- to 50-fold decrease in potency for its enantiomers.
- Antimicrobial Properties : Research has indicated that certain azetidine derivatives exhibit antimicrobial activity, which could be leveraged for developing new antibiotics or treatments for resistant bacterial strains .
Comparative Data Table
The following table summarizes key azetidine derivatives along with their target applications and biological activities:
| Compound Name | Structure | Target | Biological Activity |
|---|---|---|---|
| Edonerpic Maleate | Structure | Amyloid-β | Neuroprotective |
| BRD1732 | Structure | Cancer cells | Cytotoxic (IC50 ~ 1 µM) |
| Lunatin 1 | Structure | Gram-positive bacteria | Antimicrobial (MIC values 1.49-5.95 µM) |
| Lunatin 2 | Structure | YopH protein phosphatase | Antitumor (IC50 = 1.37 µM) |
Mechanism of Action
The mechanism of action of azetidine, 3-fluoro-2-methyl-, (2S,3S)- is primarily driven by its ring strain and the presence of the fluorine atom. The ring strain facilitates various chemical reactions, while the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The compound may interact with specific molecular targets and pathways, depending on its application .
Comparison with Similar Compounds
Stereochemical Influences on Activity
The stereochemistry of azetidine derivatives significantly impacts their biological activity and selectivity. For example:
- (2R,3R)-Isomers : In a study analyzing azetidine scaffolds, (2R,3R)-isomers demonstrated greater performance diversity when appendages (e.g., substituents) were varied, with statistically significant differences in activity at 100 μM (mp < 0.05) .
- For instance, BRD7539, an azetidine-2-carbonitrile with (2S,3S,4S) stereochemistry, showed activity only in specific stereoisomers, highlighting the importance of precise stereochemical alignment for target binding .
- NSUN2 Inhibition : The 2R,3S isomer of azetidine acrylamides selectively inhibits the tRNA methyltransferase NSUN2 via covalent binding to a conserved cysteine residue (C271), underscoring stereoselectivity in enzyme inhibition .
Table 1: Stereochemical Impact on Azetidine Derivatives
Table 2: Substituent Comparisons in Azetidine Derivatives
Biological Activity
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a four-membered azetidine ring with a fluorine atom at the 3-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 89.11 g/mol. The stereochemistry indicated by (2S,3S) plays a critical role in its biological interactions.
The biological activity of Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity through:
- Hydrogen Bonding : The electronegative fluorine can form strong hydrogen bonds.
- Electrostatic Interactions : These interactions increase selectivity towards biological targets.
This mechanism suggests that the compound may influence various metabolic pathways, including those related to amino acid metabolism and collagen synthesis through hydroxylation processes.
Biological Activities
Research indicates that Azetidine, 3-fluoro-2-methyl-, (2S,3S)- exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with ID50 values indicating potent activity .
- Anticancer Properties : The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that azetidine derivatives can induce apoptosis in certain cancer cell lines, although specific data for (2S,3S)-3-fluoro-2-methyl-azetidine requires further exploration.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of azetidine derivatives, compounds similar to Azetidine, 3-fluoro-2-methyl-, (2S,3S)- were tested against various pathogens. The results indicated that these compounds exhibited significant bactericidal activity against E. coli with an ID50 of , suggesting their potential as antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of azetidine derivatives revealed that certain structural modifications led to enhanced cytotoxicity against leukemia L-1210 cells. While specific results for (2S,3S)-3-fluoro-2-methyl-azetidine were not detailed, the trends observed suggest promising avenues for drug development targeting cancer therapies .
Research Findings Summary
Q & A
Q. Table 1: Comparative Activity of (2S,3S)-3-Fluoro-2-Methylazetidine Diastereomers in CDK2 Inhibition
| Diastereomer | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Cis (28) | 450 | 12 |
| Trans (29) | 45 | 15 |
| Source: Adapted from |
Q. Table 2: Key Synthetic Parameters for Azetidine Sulfonyl Fluorides
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 12 h | 78 | 95 |
| THF, RT, 24 h | 35 | 88 |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
